molecular formula C9H6ClNO B3023987 7-Chloro-4-hydroxyquinoline CAS No. 23833-97-8

7-Chloro-4-hydroxyquinoline

Cat. No.: B3023987
CAS No.: 23833-97-8
M. Wt: 179.6 g/mol
InChI Key: XMFXTXKSWIDMER-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxyquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38928. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Hydroxyquinolines - Oxyquinoline - Chloroquinolinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s structurally similar to clioquinol , an antifungal cream used to treat a variety of fungal infections . Some studies suggest that quinoline derivatives can inhibit DNA gyrase , a type II topoisomerase, and thereby prevent DNA replication in bacteria .

Mode of Action

It’s suggested that the compound may exert its effects through the suppression of e2f1 , a transcription factor crucial for cell cycle progression . This suppression could inhibit growth by preventing cell cycle progression and foster differentiation by creating a permissive environment for cell differentiation .

Biochemical Pathways

Given its potential suppression of e2f1 , it might impact the cell cycle regulation pathway. By inhibiting E2F1, it could prevent the transition from the G1 to S phase of the cell cycle, thereby inhibiting cell proliferation .

Pharmacokinetics

It’s worth noting that topical absorption of clioquinol, a structurally similar compound, is rapid and extensive, especially when the skin is covered with an occlusive dressing or if the medication is applied to extensive or eroded areas of the skin .

Result of Action

Based on its potential mode of action, it might lead to the inhibition of cell proliferation and promotion of cell differentiation . Furthermore, some novel 7-chloro-4-aminoquinoline derivatives have shown antimicrobial activity, with the most active ones displaying minimum inhibitory concentration (MIC) values in the range of 1.5 to 12.5 µg/mL .

Action Environment

For instance, the synthesis of some 7-chloroquinoline derivatives has been accelerated under ultrasound irradiation , suggesting that physical conditions can influence the reactivity of these compounds.

Properties

IUPAC Name

7-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFXTXKSWIDMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235344
Record name 7-Chloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-99-7, 23833-97-8
Record name 7-Chloro-4-hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-hydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroxoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-4-hydroxyquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Chloro-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloroquinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHLOROXOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 7-Chloro-4-hydroxyquinoline interact with biological systems, and what are the downstream effects?

A1: While the provided research doesn't delve into the specific mechanism of action for this compound itself, studies highlight its derivatives' interactions with biological targets:

  • Glycine Receptor Antagonism []: Derivatives like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and this compound exhibited antagonistic effects on the inhibitory glycine receptor (GlyR). This suggests that these compounds compete with glycine for binding sites on the receptor, potentially disrupting its normal signaling function.
  • Antioxidant Activity in Erythrocytes []: When complexed with β-cyclodextrin, certain derivatives of this compound demonstrated antioxidant activity by protecting human erythrocytes from free radical-induced hemolysis. This suggests they can scavenge free radicals, mitigating oxidative stress in biological systems.

Q2: What is the structure of this compound, and how does its structure influence its activity?

A2: this compound is a heterocyclic compound with a quinoline core.

    • Substituent Effects []: Research suggests that modifications to the quinoline core, such as adding chlorine or trifluoromethyl groups, can significantly impact the compound's activity on the glycine receptor. For example, 7-trifluoromethyl-4-hydroxyquinoline displayed purely competitive antagonism, unlike the mixed competitive and non-competitive antagonism of its dichloro counterpart.

    Q3: How does forming a complex with β-cyclodextrin affect the activity of this compound derivatives?

    A3: The research by Wang et al. [] specifically explored this aspect. They found that encapsulating this compound derivatives within β-cyclodextrin significantly altered their antioxidant activity against free-radical-induced hemolysis.

    • Enhanced Sensitivity []: The complexed derivatives showed concentration-dependent antioxidant activity, with varying levels of sensitivity. The complexation seemed to modulate the release and interaction of the derivatives with free radicals.
    • Altered Potency []: The order of potency (based on IC50 values) also changed upon complexation, highlighting the impact of β-cyclodextrin on the bioavailability and interaction kinetics of these compounds.

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